molecular formula C10H17NO2S B2940578 N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide CAS No. 2288068-06-2

N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide

Cat. No.: B2940578
CAS No.: 2288068-06-2
M. Wt: 215.31
InChI Key: LRUPPTMVUXSJHV-UHFFFAOYSA-N
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Description

N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a thiane (a six-membered sulfur-containing heterocycle) substituted via an ether linkage to an ethylamine backbone. The prop-2-enamide group provides a conjugated α,β-unsaturated system, which is common in bioactive compounds.

Properties

IUPAC Name

N-[2-(thian-4-yloxy)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-10(12)11-5-6-13-9-3-7-14-8-4-9/h2,9H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUPPTMVUXSJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide typically involves the reaction of thian-4-ol with an appropriate ethylating agent to form the thian-4-yloxyethyl intermediate. This intermediate is then reacted with prop-2-enamide under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethyl and prop-2-enamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thian-4-yloxy group may interact with enzymes or receptors, modulating their activity. The prop-2-enamide group can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide with amide derivatives reported in the literature, focusing on structural variations and associated biological activities.

Substituted Phenolic Amides

Moupinamide
  • Structure : (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.
  • Key Features : Contains a 4-hydroxyphenethyl group and a 4-hydroxy-3-methoxyphenyl acrylamide moiety.
  • Activity: Isolated from B.
Compound 4 (Zheng et al., 2018)
  • Structure : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.
  • Key Features : Additional methoxy group on the ethylamine side chain.
  • Activity : Exhibits significant anti-inflammatory activity (IC₅₀ <17.21 μM), comparable to the positive control quercetin .
Compound 2 (Lan et al., 2019)
  • Structure : Identical to Compound 4 above.
  • Activity: IC₅₀ = 17.00 ± 1.11 μM against nitric oxide (NO) production, highlighting the reproducibility of anti-inflammatory effects in phenolic acrylamides .

Benzyl and Aryl Derivatives

N-Benzyl-4-methoxycinnamamide
  • Structure : Benzyl group substituted with a 4-methoxycinnamamide.
  • Activity : Demonstrates insecticidal effects against common cutworm larvae, suggesting a role in plant defense mechanisms .
N-[2-(Thiophen-2-yl)ethyl]prop-2-enamide
  • Structure : Thiophene (five-membered sulfur heterocycle) substituted ethylamine acrylamide.
  • Relevance : While biological data are unavailable, the thiophene ring’s aromaticity and smaller ring size compared to thiane may alter metabolic stability or target selectivity .

Structural Insight : Benzyl and heteroaromatic substituents modulate lipophilicity and π-π interactions, influencing membrane permeability and target engagement.

AZ5104 and AZ7550
  • Structures: Complex acrylamides with dimethylaminoethyl and indole-pyrimidine substituents.
  • Activity : Active metabolites of osimertinib, extensively metabolized by CYP3A4/4. Their design emphasizes target specificity for tyrosine kinase inhibition in cancer therapy .

Structural Insight : Bulky substituents and tertiary amines enhance binding to kinase ATP pockets, while the acrylamide group may facilitate covalent interactions.

Data Table: Structural and Activity Comparison

Compound Name Substituent Features Biological Activity (IC₅₀ or Effect) Source
This compound Thiane-4-yloxy ethyl Not reported (hypothetical) Target Compound
Moupinamide 4-Hydroxy-3-methoxyphenyl + 4-hydroxyphenethyl Isolated (activity unspecified)
Compound 4 (Zheng et al.) 4-Hydroxy-3-methoxyphenyl + 2-methoxyethyl Anti-inflammatory (IC₅₀ <17.21 μM)
Compound 2 (Lan et al.) Same as above Anti-inflammatory (IC₅₀ =17.00 μM)
N-Benzyl-4-methoxycinnamamide Benzyl + 4-methoxycinnamoyl Insecticidal (feeding inhibition)
AZ5104 Indole-pyrimidine + dimethylaminoethyl Tyrosine kinase inhibition (metabolite)

Key Research Findings and Insights

  • Anti-Inflammatory Activity: Phenolic acrylamides with hydroxyl/methoxy groups (e.g., Compounds 4 and 2) consistently show sub-20 μM IC₅₀ values, suggesting a structure-activity relationship (SAR) where electron-donating groups enhance potency .
  • Synthetic Applications: Complex acrylamides like AZ5104 demonstrate the versatility of the prop-2-enamide scaffold in drug design, enabling covalent or non-covalent target interactions .

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